2-(2-Diazoethoxy)oxane
Description
2-(2-Diazoethoxy)oxane is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a diazoethyloxy group (–O–CH₂–CH₂–N₂). The diazo (–N₂) functional group confers unique reactivity, enabling applications in photochemistry, cycloadditions, and as carbene precursors . For instance, diazo groups are typically introduced via diazo transfer reactions using reagents like diazomethane or tosyl azide, while oxane rings are constructed via cyclization of diols or epoxide opening .
Key properties inferred from structural analogs:
- Reactivity: The diazo group undergoes thermal or photolytic decomposition to generate carbenes, enabling C–H insertion or cyclopropanation reactions.
- Stability: Diazo compounds are generally thermally sensitive, requiring storage at low temperatures to prevent decomposition.
Properties
CAS No. |
57331-64-3 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-diazoethoxy)oxane |
InChI |
InChI=1S/C7H12N2O2/c8-9-4-6-11-7-3-1-2-5-10-7/h4,7H,1-3,5-6H2 |
InChI Key |
RABNIWAEHYLCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(2-Diazoethoxy)oxane, differing primarily in substituents:
| Compound Name | Molecular Formula | Key Functional Groups | Key Differences |
|---|---|---|---|
| This compound | C₆H₁₀N₂O₂ | Oxane ring, diazoethoxy group | High reactivity due to –N₂ group |
| 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | C₈H₁₆O₅ | 1,3-dioxolane ring, methoxyethoxy chain | Ether linkages enhance hydrophilicity |
| 2-[2-(3-Bromopropoxy)ethoxy]oxane | C₈H₁₅BrO₃ | Oxane ring, bromoethoxy chain | Bromine enables nucleophilic substitution |
| 1-azido-2-(2-iodoethoxy)ethane | C₄H₈IN₃O | Azido group, iodoethoxy chain | Azide participates in "click" chemistry |
Structural Insights :
Comparisons :
- 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane : Synthesized via nucleophilic substitution between 1,3-dioxolane derivatives and methoxyethoxyethyl halides, achieving 44–86% yields .
- Bromoethoxy Oxanes : Prepared by alkylation of oxane with bromoalkyl ethers using Cs₂CO₃ as a base in acetonitrile (e.g., 75% yield in ).
- Azidoethoxy Compounds : Synthesized via iodide-azide exchange (e.g., NaI/NaN₃ in acetone, 89% yield in ).
Reactivity and Stability
| Compound | Thermal Stability | Key Reactions | Hazard Profile |
|---|---|---|---|
| This compound | Low | Carbene generation, cycloaddition | Explosive risk at high temps |
| Methoxyethoxy Dioxolane | High | Ether cleavage, hydrolysis | Low toxicity, non-flammable |
| Bromoethoxy Oxane | Moderate | SN2 substitution, elimination | Corrosive (skin/eye irritant) |
| Azidoethoxy Ethane | Moderate | Huisgen cycloaddition, Staudinger | Shock-sensitive (azide risk) |
Notable Findings:
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